molecular formula C11H7NO4 B1215119 2,3-Quinolinedicarboxylic acid CAS No. 643-38-9

2,3-Quinolinedicarboxylic acid

Cat. No. B1215119
CAS RN: 643-38-9
M. Wt: 217.18 g/mol
InChI Key: YHUVMHKAHWKQBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Quinolinedicarboxylic acid has been explored through different methodologies. A noteworthy procedure involves starting with aniline and maleic anhydride, leading to the formation of 2,3-quinolinedicarboxylic acid. This method presents a new approach to synthesizing this compound, indicating its feasibility for laboratory production (Maulding Donald Roy, 1988).

Molecular Structure Analysis

The crystal structure of quinolinic acid, a close relative of 2,3-Quinolinedicarboxylic acid, has been determined by X-ray diffraction, revealing a monoclinic space group with specific cell dimensions. This structure highlights the zwitterionic form of the molecule in the crystal and provides detailed insights into the intramolecular and intermolecular interactions that stabilize the crystal form (F. Takusagawa et al., 1973).

Chemical Reactions and Properties

2,3-Quinolinedicarboxylic acid undergoes various chemical reactions, leading to a wide range of derivatives. These reactions are crucial for synthesizing novel compounds with potential applications in different fields. For instance, the synthesis of quinoline-4-carboxylic acid derivatives under specific conditions demonstrates the versatility of reactions involving 2,3-Quinolinedicarboxylic acid or its derivatives (Dorothée Duvelleroy et al., 2005).

Physical Properties Analysis

The physical properties of 2,3-Quinolinedicarboxylic acid and its derivatives are influenced by their molecular structure. For example, the compound's solubility, melting point, and crystalline form can vary significantly based on the specific substituents and molecular geometry. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of 2,3-Quinolinedicarboxylic acid, including its reactivity, stability, and interaction with various reagents, are central to its applications in synthetic chemistry. Its ability to form complexes with metals and participate in coordination chemistry is particularly noteworthy, offering insights into its potential use in developing new materials and catalysts (A. B. Yusov et al., 2013).

Scientific Research Applications

Application 1: Coordination Polymers

  • Summary of Application: 2,3-Quinolinedicarboxylic acid is used in the synthesis of two novel two-dimensional (2D) Zn coordination polymers .
  • Methods of Application: The coordination polymers are hydrothermally synthesized . The ligands used are quinoline-3-carboxylic acid and tetraphenylphthalic acid .
  • Results or Outcomes: The resulting Zn coordination polymers show a 2D hinge layer and a 2D layer with quadrilateral meshes . They have been characterized by X-ray crystallography .

Application 2: Synthesis of Pyridazinedione Derivatives

  • Summary of Application: 2,3-Quinolinedicarboxylic acid is used in the synthesis of pyridazinedione derivatives .
  • Methods of Application: The synthesis involves starting from anhydrides of 2,3-pyridine and 2,3-quinolinedicarboxylic acids . The process involves intramolecular cyclization of phosphorus ylides .
  • Results or Outcomes: The resulting compounds have pyridopyridazinoiso-quinalinedione and isoquinopyridazinoquinalinedione structures .

properties

IUPAC Name

quinoline-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVMHKAHWKQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027281
Record name 2,3-Quinolinedicarboxylic acid
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Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Quinolinedicarboxylic acid

CAS RN

643-38-9
Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-QUINOLINEDICARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of diethyl 2,3-quinolinedicarboxylate (0.162 mol) in ethanol (150 mL) is added a solution of sodium hydroxide (0.50 mol) in water (400 mL). The mixture is heated at reflux for five hours, and the ethanol then removed by distillation at atmospheric pressure. The solution is cooled in an ice bath, diluted with water (100 mL), and acidified with concentrated hydrochloric acid, added in small increments. The precipitate is filtered, washed with water, and air dried to afford the desired 2,3-quinolinedicarboxylic acid as the trihydrate; mp 271°-277° C.
Quantity
0.162 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Three grams of 2-methylquinoline-3-carboxylic acid (0.012 mol of 3.5 hydrate) is dissolved in 100 mL 15% sodium hydroxide solution and an additional 100 mL H2O is added. The mixture became homogenous. At room temperature is added all at once, 12.0 g nickel peroxide, (0.044 mol, 3.q eq. 20% excess) and the mixture is stirred magnetically for 12 hours. The insolubles are removed by vacuum filtration and washed with water. The filtrate is acidified to pH of 2 and a solid fluffy precipitate forms. It is filtered and dried to give 2.48 g of quinoline-2,3-dicarboxylic acid which is hydrated with 1.3 mol H2O/mol compound as determined by NMR. More product is isolated from the aqueous filtrate by concentration and filtration, bringing the total actual yield to 2.88 g or 100%. The IR Spectrum is identical to product obtained in Example 5 above and has a mp of 271°-277° C.
Quantity
0.012 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
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[Compound]
Name
3.q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a reactor is added 30 ml of H2O and 15 g of 50% aqueous NaOH. The solution is heated to 65° C. and 3.85 g (0.051 mol) of cobalt oxide and 5 g (0.022 mol) of 2-methyl-3-quinolinecarboxylic acid hydrochloride are added with stirring. A chilled solution of 13 g (0.18 mol) of chlorine in 40 g of chlorine in 40 g of 25% aqueous NaOH (~24% aqueous NaOCl) is added over 3 hours. The solution is then stirred for 15 hours and an additional aliquot of 24% aqueous NaOCl (0.36 mol total) is added over 3 hours. After a total of 36 hours, the solution is filtered, chilled to 15° C. and acidified to pH 3. The solid material is removed by filtration. A product of 2.3 g of 2,3-quinolinedicarboxylic acid is obtained. This represents a yield of 77% based on consumed 2-methyl-3-quinolinecarboxylic acid. The reaction is illustrated as follows: ##STR13##
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0.36 mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.85 g
Type
catalyst
Reaction Step Three
Quantity
40 g
Type
solvent
Reaction Step Four
Name
Quantity
40 g
Type
solvent
Reaction Step Four
Quantity
13 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a reactor is added 4.03 g (18.9 mmol) of 2-methyl-3-quinolinecarboxylic acid hydrochloride and 40 ml water. The pH is adjusted to pH 10 and 16.0 g cupric hydroxide is added. The solution is warmed to 85° C. for 60 minutes; then cooled and held at 55° C. A pH controller is set to maintain the pH above 10 by the incremental addition of aqueous 50% sodium hydroxide solution. Chlorine gas is introduced at approximately 1 g/hr to give a total of 20 g after 21 hours. The reaction mixture is filtered and analyzed; 2.82 g of 2,3-quinolinedicarboxylic acid is obtained. The reaction is illustrated as follows: ##STR6##
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric hydroxide
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DR Maulding - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
A new procedure for making 2,3‐quinolinedicarboxylic acid (6), starting with aniline and maleic anhydride has been developed. Evidence for the formation of 2‐anilino‐3‐formyl‐N‐…
Number of citations: 26 onlinelibrary.wiley.com
Y Shi, MM Song, DL Tao, QB Bo - Journal of Chemical Crystallography, 2020 - Springer
Two novel two-dimensional (2D) Zn coordination polymers,namely [Zn(qnl) 2 ] n (Zn-qnl) and [Zn 2 (tpp)(OH) 2 (H 2 O)] n (Zn-tpp) (qnl = quinoline-3-carboxylate anion, tpp = tetraphenyl …
Number of citations: 2 link.springer.com
IM Sakhautdinov, OR Tukhvatullin… - Russian journal of …, 2010 - researchgate.net
A method was developed of preparation of heterocyclic compounds with pyridopyridazinoisoquinalinedione and isoquinopyridazinoquinalinedione structures formed …
Number of citations: 1 www.researchgate.net
P Wepplo - Pesticide Science, 1990 - Wiley Online Library
The imidazolinone herbicides were prepared from reaction of an α‐ methylvaline fragment with an o‐dicarboxylic acid. Early syntheses were completed through an imide amide …
Number of citations: 67 onlinelibrary.wiley.com
QH Xia, ZF Guo, L Liu, Z Wang, B Li - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the title compound, {[Cu(C11H5NO4)(H2O)2]·H2O}n, the CuII ion is five-coordinated by two O atoms and one N atom of two symmetry-related quinoline-2,3-dicarboxylate ligands, and …
Number of citations: 5 scripts.iucr.org
MG Gal'pern, SV Kudrevich, IG Novozhilova - Chemistry of heterocyclic …, 1993 - Springer
The syntheses of aryl-substituted octaaza analogs of phthalocyanine — tetra-2,3-(4,5-diphenylpyrazino)porphyrazin and its vanadyl complex — and also of the vanadyl complex of tetra-…
Number of citations: 6 link.springer.com
ПЮ Андреºв, ЕВ Потапенко, ІП Ісаºнко - 2017 - udhtu.edu.ua
Досліджено взаºмодію акридину з озоном у оцтовій кислоті. У якості кінцевих продуктів ідентифіковано 2, 3-хіноліндикарбонову кислоту та при вичерпному озонуванні у …
Number of citations: 3 udhtu.edu.ua
HR Henze, DW Carroll - Journal of the American Chemical …, 1954 - ACS Publications
Although the Pfitzinger reaction3 is one of the more commonly used procedures for preparation of quinoline derivatives, 4-6surprisingly little atten-tion has been given to the study of the …
Number of citations: 35 pubs.acs.org
EJ Moriconi, FA Spano - Journal of the American Chemical …, 1964 - ACS Publications
The ozonization of four aza-aromatics [1-methyl-(12) and 3-methylisoquinoline (17), acridine (1), and phenan-thridine (4)] and five aza-aromatic X-oxides [quinoline-l-(24), …
Number of citations: 37 pubs.acs.org
YN Wang, QS Huo, P Zhang, JH Yu, JQ Xu - Spectrochimica Acta Part A …, 2016 - Elsevier
By utilizing the hydrothermal in situ acylation of organic acids with N 2 H 4 , three acylhydrazidate-coordinated compounds [Mn(L1) 2 (H 2 O) 2 ] (L1 = 2,3-quinolinedicarboxylhydrazidate…
Number of citations: 15 www.sciencedirect.com

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